4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pth-DL-alpha-aminocaprylic acid typically involves the reaction of DL-alpha-aminocaprylic acid with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Pth-DL-alpha-aminocaprylic acid may involve large-scale synthesis using automated systems. High-performance liquid chromatography (HPLC) is often employed for the purification process to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Pth-DL-alpha-aminocaprylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylthiohydantoin group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted phenylthiohydantoin derivatives .
Scientific Research Applications
Pth-DL-alpha-aminocaprylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and protein sequencing.
Biology: Employed in the study of enzyme-substrate interactions and protein structure analysis.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of Pth-DL-alpha-aminocaprylic acid involves its interaction with specific molecular targets. The phenylthiohydantoin group can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The compound’s effects are mediated through its binding to proteins and enzymes, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
DL-2-Aminooctanoic acid:
Phenylthiohydantoin derivatives: Compounds with similar structures but different substituents on the phenylthiohydantoin group.
Uniqueness
Pth-DL-alpha-aminocaprylic acid is unique due to the presence of both the phenylthiohydantoin group and the aminocaprylic acid moiety. This combination imparts distinct chemical properties and biological activities, making it valuable for specific research applications .
Biological Activity
4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-, is a heterocyclic compound with significant biological activity. Its unique structure, characterized by an imidazolidinone ring and a thioxo group, contributes to its potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
The molecular formula of 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- is C16H19N3OS with a molecular weight of approximately 276.4 g/mol. The presence of sulfur in the thioxo group (–S=O) enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Preliminary studies indicate that 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- may exhibit antimicrobial properties. Research suggests its potential to inhibit the growth of various pathogens, which warrants further investigation in medicinal chemistry.
Enzyme Inhibition
The compound has shown promise as an inhibitor in biochemical pathways. It interacts with specific enzymes and receptors, potentially affecting metabolic processes. For instance, it has been utilized in protein sequencing through the Edman degradation method, highlighting its role in biochemical research.
Cytotoxicity Studies
Cytotoxicity evaluations have been conducted to assess the compound's effects on cancer cell lines. In vitro assays indicate that derivatives of imidazolidinone compounds can inhibit cell proliferation in various cancer types, including gastric and colon cancers .
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
NUGC (Gastric) | 15 | Moderate |
DLD-1 (Colon) | 20 | Significant |
MCF-7 (Breast) | 25 | Moderate |
The mechanism by which 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- exerts its biological effects involves binding interactions with target proteins. For example, studies on related compounds have shown that they can stabilize p53 from degradation by MDM2, suggesting a potential pathway for cancer treatment .
Binding Affinity Studies
Research into the binding affinity of this compound reveals that it may effectively interact with proteins involved in apoptosis and cell cycle regulation. Such interactions are critical for developing therapeutic agents targeting cancer pathways.
Synthesis Methods
Several synthetic routes have been developed for producing 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-. Common methods include:
- Condensation Reactions : Combining appropriate amines with thioacids.
- Cyclization Techniques : Utilizing heat or catalysts to promote ring formation.
These methods allow for the modification of the compound to enhance its biological activity and selectivity.
Case Studies
A notable study evaluated the cytotoxic effects of imidazolidinone derivatives against multiple cancer cell lines. Results indicated that certain modifications to the base structure significantly increased antiproliferative activity while maintaining low toxicity to normal cells .
Additionally, investigations into the pharmacokinetics of these compounds have revealed important insights into their bioavailability and metabolic stability, which are crucial for their development as therapeutic agents.
Properties
CAS No. |
66359-13-5 |
---|---|
Molecular Formula |
C15H20N2OS |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
5-hexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H20N2OS/c1-2-3-4-8-11-13-14(18)17(15(19)16-13)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,16,19) |
InChI Key |
PVKFHMYHOHHPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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